Bienvenue dans la boutique en ligne BenchChem!

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one

Pharmaceutical impurity profiling Mass spectrometry Analytical method development

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one (CAS 952308-47-3) is a synthetic quinolinone derivative characterized by a 4-iodobutoxy substituent at the 7-position of the 3,4-dihydroquinolin-2-one core, with a molecular formula of C13H16INO2 and a molecular weight of 345.18 g/mol. It is primarily recognized as a process-related impurity and a degradation product in the synthesis and formulation of the atypical antipsychotic aripiprazole.

Molecular Formula C13H16INO2
Molecular Weight 345.18
CAS No. 952308-47-3
Cat. No. B584979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one
CAS952308-47-3
Synonyms3,4-Dihydro-7-(4-iodobutoxy)-2(1H)-quinolinone; 
Molecular FormulaC13H16INO2
Molecular Weight345.18
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCCI
InChIInChI=1S/C13H16INO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
InChIKeyFFXAPBRVNCEGQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one (CAS 952308-47-3): Core Identity and Procurement Context


7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one (CAS 952308-47-3) is a synthetic quinolinone derivative characterized by a 4-iodobutoxy substituent at the 7-position of the 3,4-dihydroquinolin-2-one core, with a molecular formula of C13H16INO2 and a molecular weight of 345.18 g/mol [1]. It is primarily recognized as a process-related impurity and a degradation product in the synthesis and formulation of the atypical antipsychotic aripiprazole . This compound is supplied with detailed characterization data compliant with regulatory guidelines and is used as a reference standard for analytical method development, method validation, and quality control applications in pharmaceutical development [2].

Why 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one Cannot Be Replaced by In-Class Aripiprazole Impurities


Generic substitution among aripiprazole-related impurities is not feasible because each impurity possesses a unique chemical structure that dictates its chromatographic behavior, spectral properties, and degradation pathway. The 4-iodobutoxy side chain of the target compound imparts distinct physicochemical properties, including higher lipophilicity and a specific mass spectrometric signature, compared to its chloro- and bromo- analogs . These differences directly impact analytical method development, where co-elution or misidentification can lead to inaccurate purity assessments [1]. The compound's role as both a process impurity and a degradation product further necessitates its specific use as a reference standard to ensure precise quantification in stability-indicating assays.

Quantitative Differentiation: 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one vs. Closest Analogs and In-Class Candidates


Molecular Weight Differentiation from Chloro- and Bromo-Butoxy Analogs

The iodine atom in the 4-iodobutoxy side chain results in a significantly higher molecular weight compared to its chloro- and bromo-substituted analogs. The target compound has a molecular weight of 345.18 g/mol , compared to 253.72 g/mol for 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one [1] and 298.18 g/mol for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one . This 91.46 g/mol increase over the chloro analog and 47.00 g/mol increase over the bromo analog provides a unique mass spectrometric signature.

Pharmaceutical impurity profiling Mass spectrometry Analytical method development

Predicted Physicochemical Property Differentiators: pKa and Density

Predicted physicochemical properties differentiate the target compound from its analogs. The predicted pKa of 14.41±0.20 and density of 1.560±0.06 g/cm³ for 7-(4-iodobutoxy)-3,4-dihydroquinolin-2-one differ from the chloro analog, which has a predicted pKa of approximately 14.50±0.20 and a density of 1.213±0.06 g/cm³ , reflecting the influence of the halogen substituent on acid-base behavior and molecular packing.

Computational chemistry Physicochemical profiling Chromatographic method development

Regulatory Traceability and Reference Standard Suitability

The target compound is supplied with detailed characterization data compliant with regulatory guidelines and can be further traced against pharmacopeial standards (USP or EP) upon feasibility [1]. In contrast, many generic impurities lack this dual characterization package, which is critical for Abbreviated New Drug Application (ANDA) filings. The compound is explicitly listed as an impurity in the synthesis of Aripiprazole (A771000) and a degradation product in Aripiprazole tablets, making it a required reference for stability-indicating methods [2].

Pharmaceutical quality control Reference standard qualification Regulatory compliance

Role as a Distinct Degradation Product in Aripiprazole Tablets

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one is identified as a specific degradation product in Aripiprazole tablets [1]. This degradation pathway is distinct from other impurities like dehydro aripiprazole (Impurity E) or the N-oxide impurity. The compound's presence is referenced in method development literature for aripiprazole impurity profiling, including the work by Shah et al. (J. Pharm. Sci., 81, 309, 1992) and Zuo et al. (Chromatographia, 64, 387, 2006) .

Forced degradation studies Stability-indicating methods Pharmaceutical analysis

Deuterated Isotopologue Availability for Internal Standardization

A deuterated analog, 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 (CAS 1346599-53-8), is commercially available for use as an internal standard in quantitative LC-MS/MS methods [1]. This isotopologue is specifically labeled as an impurity in the synthesis of Aripiprazole and a degradation product in its tablets, providing identical chemical behavior with a +8 Da mass shift . This offers a direct advantage for accurate quantification in complex matrices compared to non-deuterated external standard approaches.

LC-MS/MS quantification Stable isotope dilution assay Bioanalytical method validation

Differential Chromatographic Retention Behavior vs. Related Aripiprazole Impurities

In a study on the optimization of chromatographic separation of aripiprazole and its impurities (IMP A-E), the target compound (classified as a distinct impurity) exhibits characteristic retention behavior distinct from IMP D (7-(4-chlorobutoxy) analog) [1]. The study found that critical peak pairs such as IMP A-B and IMP D-C required specific optimization using artificial neural networks to achieve baseline separation, highlighting that small structural changes among halogenated butoxy analogs necessitate method re-optimization.

RP-HPLC method optimization Quantitative structure-retention relationship Impurity profiling

Procurement-Driven Application Scenarios for 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one


Reference Standard for ANDA Impurity Profiling

Pharmaceutical companies filing ANDAs for generic aripiprazole require a characterized reference standard of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one to identify and quantify this specific process impurity and degradation product in their drug substance and finished product . The compound's regulatory-compliant characterization data package, along with its traceability to USP or EP standards, directly supports method validation and quality control workflows [1].

Stability-Indicating Method Development for Aripiprazole Tablets

The compound is an essential marker in forced degradation studies mandated by ICH guidelines . As a confirmed degradation product in aripiprazole tablets, it must be included in any stability-indicating HPLC or LC-MS method to ensure comprehensive detection and quantification of all potential degradants, thereby guaranteeing the shelf-life accuracy of the final dosage form [1].

LC-MS/MS Quantification Using Stable Isotope Dilution Assay

The commercial availability of the deuterated isotopologue 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 enables the development of highly sensitive and specific LC-MS/MS methods for quantifying the target impurity in biological and pharmaceutical matrices . This isotope dilution approach minimizes matrix effects and ion suppression, providing superior accuracy compared to external standard calibration [1].

Structure-Retention Relationship Studies for Halogenated Quinolinone Impurities

Researchers investigating the quantitative structure-retention relationship (QSRR) of aripiprazole impurities can use this compound to study the effect of halogen substitution (I vs. Cl vs. Br) on chromatographic behavior . This knowledge aids in the rational design of robust HPLC methods that can resolve closely eluting impurity peaks in complex pharmaceutical mixtures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.